5-(3-methoxy-5-pyridin-3-ylpyridin-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole
Overview
Description
5-(3-methoxy-5-pyridin-3-ylpyridin-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes multiple pyridine rings and a methoxy group
Preparation Methods
The synthesis of 5-(3-methoxy-5-pyridin-3-ylpyridin-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of hydrazine derivatives and carboxylic acids, followed by cyclization in the presence of dehydrating agents. Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification techniques.
Chemical Reactions Analysis
5-(3-methoxy-5-pyridin-3-ylpyridin-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 5-(3-methoxy-5-pyridin-3-ylpyridin-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to other similar compounds, 5-(3-methoxy-5-pyridin-3-ylpyridin-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole stands out due to its unique structure and properties. Similar compounds include other oxadiazoles and pyridine-containing molecules, such as:
- 3-(2-Pyridyl)-5-phenyl-1,2,4-oxadiazole
- 3-(2-Pyridyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole These compounds share some structural similarities but differ in their specific functional groups and overall properties, which can influence their reactivity and applications.
Properties
CAS No. |
856570-74-6 |
---|---|
Molecular Formula |
C18H13N5O2 |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
5-(3-methoxy-5-pyridin-3-ylpyridin-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H13N5O2/c1-24-15-11-20-10-13(12-5-4-7-19-9-12)16(15)18-22-17(23-25-18)14-6-2-3-8-21-14/h2-11H,1H3 |
InChI Key |
AZNWXNHYWYZJPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CN=C1)C2=CN=CC=C2)C3=NC(=NO3)C4=CC=CC=N4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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